molecular formula C15H14F3N3O4S B215277 Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate

Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate

カタログ番号 B215277
分子量: 389.4 g/mol
InChIキー: INZIXSXWHAVVFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate, also known as E7820, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. E7820 is a small molecule inhibitor of angiogenesis, which is the process of forming new blood vessels from pre-existing ones. Angiogenesis plays a critical role in various physiological and pathological processes, including wound healing, tumor growth, and metastasis.

科学的研究の応用

Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis. In cancer, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to inhibit tumor growth and metastasis by blocking angiogenesis. It does this by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), which are both critical for angiogenesis. In diabetic retinopathy, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to reduce the formation of new blood vessels in the retina, which is a common complication of diabetes. In rheumatoid arthritis, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to reduce inflammation and joint destruction by inhibiting angiogenesis.

作用機序

Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate exerts its therapeutic effects by inhibiting the activity of VEGFR and FGFR, which are both tyrosine kinase receptors that play a critical role in angiogenesis. When VEGF or FGF binds to their respective receptors, it activates a downstream signaling pathway that leads to the formation of new blood vessels. Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate blocks this pathway by binding to the ATP-binding site of VEGFR and FGFR, thereby preventing the activation of the downstream signaling pathway.
Biochemical and Physiological Effects
Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, reduced tumor growth, and reduced inflammation. In animal studies, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to inhibit the formation of new blood vessels and reduce tumor growth in various cancer models, including breast cancer, lung cancer, and colon cancer. In diabetic retinopathy, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to reduce the formation of new blood vessels in the retina and improve visual function. In rheumatoid arthritis, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to reduce inflammation and joint destruction.

実験室実験の利点と制限

One advantage of Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate is its specificity for VEGFR and FGFR, which makes it a potent inhibitor of angiogenesis. However, one limitation of Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which can limit its therapeutic applications.

将来の方向性

For Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate include the development of more potent and selective inhibitors of angiogenesis, as well as the identification of biomarkers that can predict response to treatment. Additionally, further studies are needed to evaluate the safety and efficacy of Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate in humans, as well as its potential use in combination with other therapies.

合成法

Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate can be synthesized using a multi-step process. The first step involves the reaction of 4-chloro-3-nitropyridine with 3-trifluoromethylaniline in the presence of a base to form 4-[3-(trifluoromethyl)anilino]-3-nitropyridine. The nitro group is then reduced using a reducing agent such as palladium on carbon to form 4-[3-(trifluoromethyl)anilino]-3-aminopyridine. The final step involves the reaction of 4-[3-(trifluoromethyl)anilino]-3-aminopyridine with ethyl chloroformate and sodium bisulfite to form Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate.

特性

製品名

Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate

分子式

C15H14F3N3O4S

分子量

389.4 g/mol

IUPAC名

ethyl N-[4-[3-(trifluoromethyl)anilino]pyridin-3-yl]sulfonylcarbamate

InChI

InChI=1S/C15H14F3N3O4S/c1-2-25-14(22)21-26(23,24)13-9-19-7-6-12(13)20-11-5-3-4-10(8-11)15(16,17)18/h3-9H,2H2,1H3,(H,19,20)(H,21,22)

InChIキー

INZIXSXWHAVVFS-UHFFFAOYSA-N

SMILES

CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(F)(F)F

正規SMILES

CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。